

Application Notes and Protocols for Canertinib Dosing and Administration in Mice

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Canertinib (CI-1033) is a potent, irreversible pan-ErbB tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR/ErbB1), HER2/ErbB2, and ErbB4.[1] It has been investigated for its anti-cancer properties in various preclinical mouse models.[2][3] These application notes provide detailed information on the dosing and administration of **Canertinib** in mice, compiled from peer-reviewed literature, to guide researchers in designing their in vivo studies.

Data Presentation: Canertinib Dosing and Efficacy in Mice

The following tables summarize the quantitative data on **Canertinib** dosing, administration routes, and observed efficacy in various mouse models.

Table 1: Intraperitoneal (i.p.) Administration of Canertinib in Mice



Dose	Vehicle	Mouse Model	Treatment Schedule	Efficacy/Ob servations	Reference
30 mg/kg/day	Saline	C57BL/6J and CBA/CaJ	Daily i.p. injections for two weeks, followed by one week off, for two cycles.	Significant ototoxicity was observed.[4]	[4]
40 mg/kg/day	0.15 M NaCl	Nude mice with RaH3 and RaH5 melanoma xenografts	i.p. injections 5 days a week.	Significantly inhibited tumor growth.	

Table 2: Oral (p.o.) Administration of Canertinib in Mice



Dose	Vehicle	Mouse Model	Treatment Schedule	Efficacy/Ob servations	Reference
5 mg/kg	Not Specified	Nude mice with A431 xenografts	Not Specified	Impressive activity against xenografts.[5]	[5]
~18 mg/kg	Not Specified	Nude mice with A431 xenografts	Administered orally.	Not specified. [5]	[5]
20-80 mg/kg/day	Not Specified	Nude mice with H125 xenografts	Daily oral administratio n.	Achieved a high degree of tumor regressions.	[5]
Not Specified	Not Specified	NOG mice with CD63- BCAR4 overexpressi ng BEAS-2B cell xenografts	Oral administratio n over 20 weeks.	Significantly reduced tumor growth.	[6]

Table 3: Toxicity Profile of Canertinib in Mice



Dose	Route of Administration	Mouse Strain	Observed Toxicity	Reference
30 mg/kg/day	Intraperitoneal	C57BL/6J and CBA/CaJ	Significant dosedependent ototoxicity.[4]	[4]
30 and 60 mg/kg/day	Not Specified	C57BL/6J and CBA/CaJ	Doses were considered safe with no loss of body weight after a 14-day treatment.	[2]
120 mg/kg/day	Not Specified	C57BL/6J and CBA/CaJ	Lethal dose.	[2]
20-80 mg/kg/day	Oral	Nude mice	No animal death and <10% weight loss.[5]	[5]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of Canertinib

This protocol is based on methodologies reported for ototoxicity studies.[4]

Materials:

- Canertinib (CI-1033)
- Sterile saline (0.9% sodium chloride)
- Sterile syringes and needles (25-27 gauge for mice)
- Appropriate mouse strain (e.g., C57BL/6J, CBA/CaJ)
- Animal balance



Procedure:

Preparation of Canertinib Solution:

- On the day of administration, dissolve Canertinib powder in sterile saline to the desired concentration (e.g., for a 30 mg/kg dose in a 25g mouse, the required dose is 0.75 mg).
- The volume to be injected should be minimized and not exceed 10 ml/kg. For a 25g mouse, the maximum volume would be 0.25 ml.
- Ensure the solution is thoroughly mixed. Gentle warming may be required to aid dissolution, but the stability of the compound under these conditions should be verified.

Animal Handling and Injection:

- Weigh each mouse to determine the precise volume of the Canertinib solution to be administered.
- Restrain the mouse appropriately. A common method is to hold the mouse by the scruff of the neck to expose the abdomen.
- Perform the intraperitoneal injection into the lower right quadrant of the abdomen to avoid injuring the cecum.
- Insert the needle at a 15-30 degree angle.

Treatment Schedule:

- Administer injections daily for the duration of the treatment cycle (e.g., 14 consecutive days).
- Provide a rest period between cycles if required by the study design (e.g., 7 days off).

Monitoring:

 Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.



 For ototoxicity studies, conduct auditory brainstem response (ABR) and distortion product otoacoustic emission (DPOAE) measurements before and after treatment cycles.

Protocol 2: Oral Gavage Administration of Canertinib in a Xenograft Model

This protocol is a generalized procedure based on common practices for oral administration in xenograft studies.[6][7]

Materials:

- Canertinib (CI-1033)
- Vehicle for oral formulation (e.g., a mixture of 0.5% methylcellulose and 0.2% Tween 80 in sterile water)
- · Sterile water
- Oral gavage needles (flexible or rigid, appropriate size for mice)
- Syringes
- Tumor cells for implantation (e.g., A431, H125)
- Immunocompromised mice (e.g., nude mice, NOG mice)
- · Calipers for tumor measurement

Procedure:

- Xenograft Tumor Establishment:
 - Harvest tumor cells from culture and resuspend them in a suitable medium (e.g., PBS or a mixture of PBS and Matrigel).
 - \circ Subcutaneously inject the cell suspension (typically 1-10 million cells in 100-200 μ L) into the flank of the immunocompromised mice.

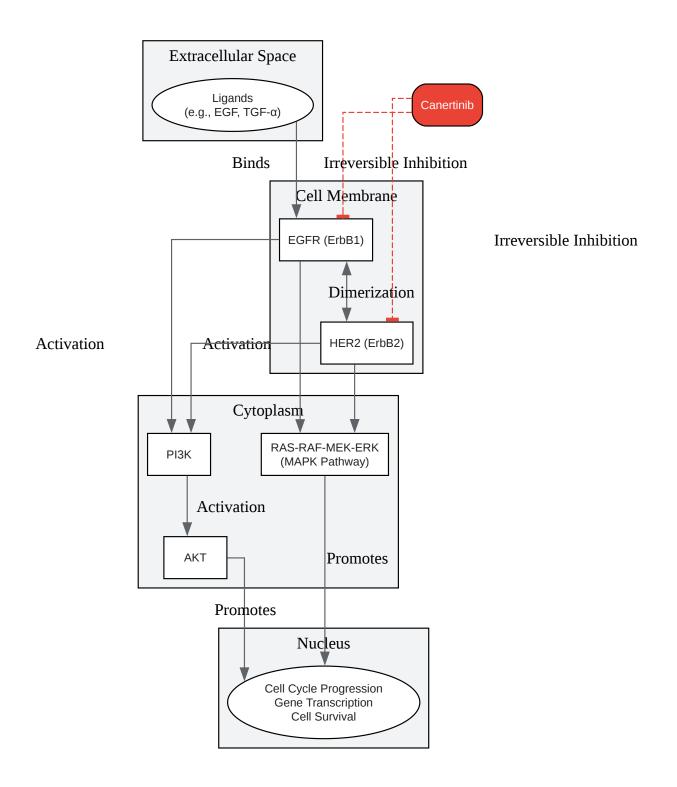


- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³) before starting the treatment.
- Preparation of Canertinib Formulation:
 - Prepare the oral vehicle. A common vehicle consists of 0.5% (w/v) methylcellulose and
 0.2% (v/v) Tween 80 in sterile water.
 - Suspend the Canertinib powder in the vehicle to the desired concentration. Sonication may be used to ensure a uniform suspension.
- Oral Gavage Administration:
 - Weigh each mouse to calculate the correct volume of the Canertinib suspension to administer.
 - Gently restrain the mouse and insert the gavage needle over the tongue and down the esophagus into the stomach.
 - Slowly administer the suspension.
- Treatment and Monitoring:
 - Administer the treatment daily or as required by the experimental design.
 - Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
 - Monitor the body weight of the mice as an indicator of general health.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Visualizations

Signaling Pathway



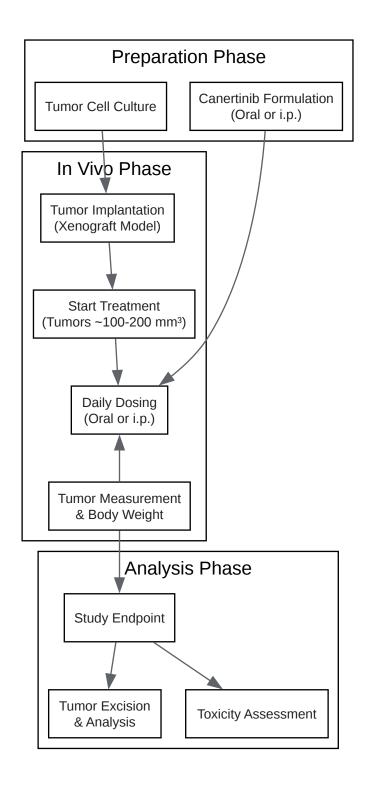


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Caption: Canertinib inhibits the EGFR/HER2 signaling pathway.



Experimental Workflow



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